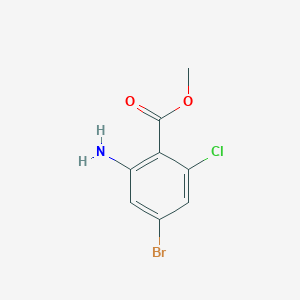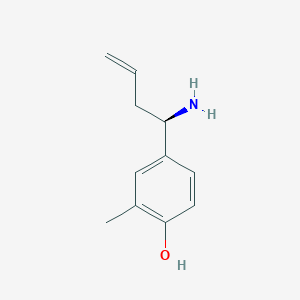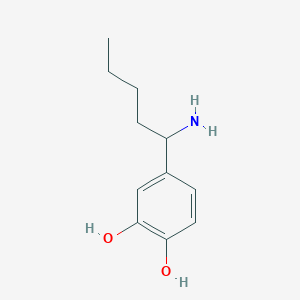
4-(1-Aminopentyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopentyl)benzene-1,2-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of benzene, featuring both an amino group and two hydroxyl groups attached to the benzene ring. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in aminobenzene.
Alkylation: The aminobenzene is alkylated with a pentyl group to form 4-(1-Aminopentyl)benzene.
Hydroxylation: Finally, the benzene ring is hydroxylated at the 1 and 2 positions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopentyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Catalytic hydrogenation can reduce the amino group.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(1-Aminopentyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, dyes, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(1-Aminopentyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the amino and pentyl groups.
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol): Similar structure with an aminoethyl group instead of an aminopentyl group.
Hydroquinone (1,4-Dihydroxybenzene): Similar structure but with hydroxyl groups at different positions
Uniqueness
4-(1-Aminopentyl)benzene-1,2-diol is unique due to the presence of both an amino group and a pentyl chain, which confer distinct chemical and biological properties. These structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(1-aminopentyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3 |
Clave InChI |
KCTAPVIDNCYKOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC(=C(C=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
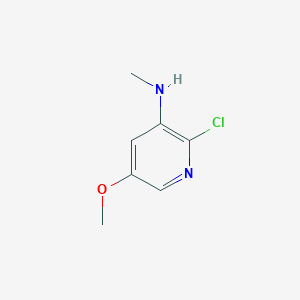
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
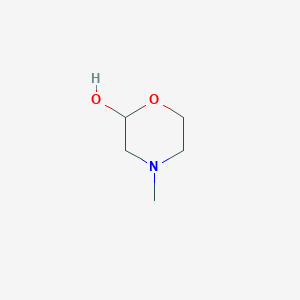
![2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine](/img/structure/B12969908.png)
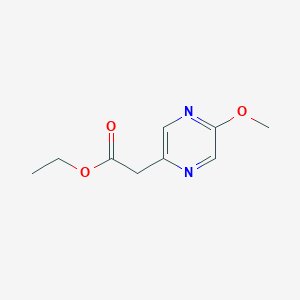
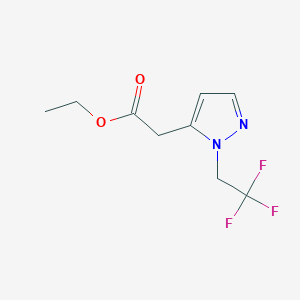
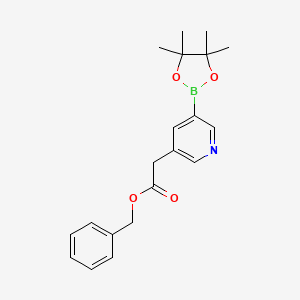

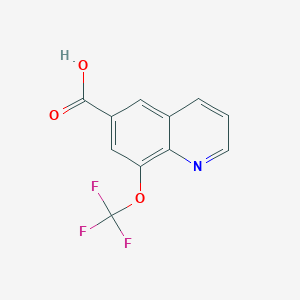
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)

